molecular formula C12H18Cl4N2O2 B1454173 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride CAS No. 1311313-88-8

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride

Cat. No.: B1454173
CAS No.: 1311313-88-8
M. Wt: 364.1 g/mol
InChI Key: DYRBIDSSSWMILA-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl4N2O2 and its molecular weight is 364.1 g/mol. The purity is usually 95%.
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Biological Activity

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride, commonly referred to as compound 1218696-43-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16Cl2N2O2
  • Molecular Weight : 291.17 g/mol
  • CAS Number : 1218696-43-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in neurotransmitter regulation, potentially impacting conditions such as depression and anxiety.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling, which is crucial for cognitive functions.

Antidepressant Effects

A study evaluating the antidepressant-like activity of structurally related compounds demonstrated significant results. The administration of these compounds in animal models resulted in reduced depressive behaviors, suggesting a potential therapeutic role for this compound in mood disorders.

Neuroprotective Properties

Neuroprotective effects have been observed in several studies focusing on compounds that share similar pharmacophores. These effects are believed to stem from the compound's ability to modulate oxidative stress and inflammation within neural tissues.

Study 1: Antidepressant-Like Activity

In a controlled experiment involving mice subjected to chronic mild stress, the administration of the compound resulted in a significant decrease in immobility time during the forced swim test, indicating an antidepressant-like effect. The study concluded that the compound could be a candidate for further development as an antidepressant therapy .

Study 2: Neuroprotection Against Oxidative Stress

Another study investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms .

Table of Biological Activities

Activity TypeObservationsReference
AntidepressantReduced immobility time in forced swim test
NeuroprotectionDecreased oxidative stress-induced cell death
Enzyme InhibitionPotential AChE/BChE inhibition

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O2.2ClH/c1-16(2)6-5-15-11(12(17)18)8-3-4-9(13)10(14)7-8;;/h3-4,7,11,15H,5-6H2,1-2H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRBIDSSSWMILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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